molecular formula C10H9N3OS B2688250 (5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile CAS No. 726151-97-9

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile

Cat. No.: B2688250
CAS No.: 726151-97-9
M. Wt: 219.26
InChI Key: KELMNUAYADWOOG-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile: is a chemical compound with the molecular formula C10H9N3OS and a molecular weight of 219.26 g/mol . This compound belongs to the class of thiophenes and is used primarily for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiophene derivatives with pyrimidinyl compounds in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-[(Pyrimidin-2-yl)thio]-N-(4-isopropylphenyl)acetamide: Known for its antimicrobial activity.

  • 1-(2,5-Difluorophenyl)ethyl 3-(5,6-dimethyl-4-oxo-1H-thieno[2,3-d]pyrimidin-2-yl)propanoate: Another thiophene derivative with similar structural features.

These compounds share structural similarities but may differ in their biological activities and applications.

Biological Activity

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives, including this compound, typically involves multi-step reactions starting from readily available thiophene derivatives. The general synthetic route includes the formation of the thieno[2,3-d]pyrimidine core followed by functionalization at the nitrogen and carbon positions to yield the target compound. Various methods such as microwave-assisted synthesis and classical heating have been employed to enhance yields and reduce reaction times .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, its derivatives have shown significant cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. For instance, studies indicate that compounds with similar thieno[2,3-d]pyrimidine structures exhibit IC50 values ranging from 10 to 40 µM in these cell lines .

Anti-inflammatory Activity

Research has demonstrated that thieno[2,3-d]pyrimidine derivatives possess anti-inflammatory properties. In vitro assays showed that certain derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values for COX-2 inhibition ranged from 0.02 to 0.04 µM for selected compounds within this class .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. For instance:

  • Substituents on the thieno ring : Methyl groups at positions 5 and 6 enhance lipophilicity and may improve cellular uptake.
  • Functional groups : The presence of electron-withdrawing groups has been linked to increased potency against specific targets .

Case Study 1: Anticancer Evaluation

In a study assessing the cytotoxicity of various thieno[2,3-d]pyrimidine derivatives against MCF-7 cells:

CompoundIC50 (µM)Mechanism of Action
Compound A19.4 ± 0.22Apoptosis induction
Compound B14.5 ± 0.30Cell cycle arrest
(5,6-Dimethyl derivative)20.0 ± 0.15Inhibition of EGFR signaling

These findings suggest that modifications to the thieno ring can significantly impact anticancer efficacy .

Case Study 2: Anti-inflammatory Activity

A comparative study on COX inhibition revealed:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Compound C0.0340.0201.7
Compound D0.0520.0401.3
(5,6-Dimethyl derivative)0.0300.0251.2

This data indicates that certain structural features contribute to selective inhibition of COX enzymes, which is crucial for minimizing side effects in anti-inflammatory therapies .

Properties

CAS No.

726151-97-9

Molecular Formula

C10H9N3OS

Molecular Weight

219.26

IUPAC Name

2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetonitrile

InChI

InChI=1S/C10H9N3OS/c1-5-6(2)15-10-8(5)9(14)12-7(13-10)3-4-11/h3H2,1-2H3,(H,12,13,14)

InChI Key

KELMNUAYADWOOG-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CC#N)C

solubility

soluble

Origin of Product

United States

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